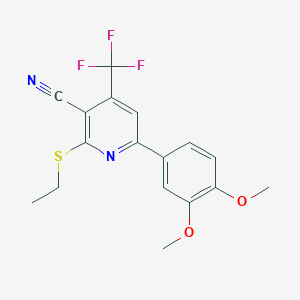

6-(3,4-Dimethoxyphenyl)-2-(ethylthio)-4-(trifluoromethyl)nicotinonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(3,4-Dimethoxyphenyl)-2-(ethylthio)-4-(trifluoromethyl)nicotinonitrile is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a nicotinonitrile core substituted with a 3,4-dimethoxyphenyl group, an ethylthio group, and a trifluoromethyl group, making it a subject of interest for chemists and researchers.

Métodos De Preparación

The synthesis of 6-(3,4-Dimethoxyphenyl)-2-(ethylthio)-4-(trifluoromethyl)nicotinonitrile involves multiple steps, typically starting with the preparation of the nicotinonitrile core. The synthetic route may include:

Formation of the Nicotinonitrile Core: This step involves the reaction of suitable precursors under specific conditions to form the nicotinonitrile structure.

Introduction of Substituents: The 3,4-dimethoxyphenyl group, ethylthio group, and trifluoromethyl group are introduced through various substitution reactions. These steps may involve the use of reagents such as dimethoxybenzene, ethylthiol, and trifluoromethylating agents.

Reaction Conditions: The reactions are typically carried out under controlled temperatures and pressures, with the use of catalysts and solvents to facilitate the desired transformations.

Industrial production methods for this compound would likely involve scaling up these synthetic routes, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness and safety in large-scale operations.

Análisis De Reacciones Químicas

6-(3,4-Dimethoxyphenyl)-2-(ethylthio)-4-(trifluoromethyl)nicotinonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

Hydrolysis: Hydrolysis reactions can break down the compound into simpler components under acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used, and they can include various derivatives with modified functional groups.

Aplicaciones Científicas De Investigación

6-(3,4-Dimethoxyphenyl)-2-(ethylthio)-4-(trifluoromethyl)nicotinonitrile has several scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: Researchers study the compound’s interactions with biological systems to understand its potential effects and mechanisms of action.

Medicine: The compound may have potential therapeutic applications, and studies are conducted to explore its efficacy and safety in medical treatments.

Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.

Mecanismo De Acción

The mechanism by which 6-(3,4-Dimethoxyphenyl)-2-(ethylthio)-4-(trifluoromethyl)nicotinonitrile exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to receptors, enzymes, or other proteins, leading to changes in cellular processes and functions. The exact pathways and targets depend on the specific context of its application, whether in biological systems or chemical reactions.

Comparación Con Compuestos Similares

When compared to similar compounds, 6-(3,4-Dimethoxyphenyl)-2-(ethylthio)-4-(trifluoromethyl)nicotinonitrile stands out due to its unique combination of substituents. Similar compounds may include:

6-(3,4-Dimethoxyphenyl)-2-(methylthio)-4-(trifluoromethyl)nicotinonitrile: Differing by the presence of a methylthio group instead of an ethylthio group.

6-(3,4-Dimethoxyphenyl)-2-(ethylthio)-4-(methyl)nicotinonitrile: Differing by the presence of a methyl group instead of a trifluoromethyl group.

6-(3,4-Dimethoxyphenyl)-2-(ethylthio)-4-(trifluoromethyl)pyridine: Differing by the absence of the nitrile group.

Actividad Biológica

6-(3,4-Dimethoxyphenyl)-2-(ethylthio)-4-(trifluoromethyl)nicotinonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

- Molecular Formula : C16H16F3N3O2S

- Molecular Weight : 367.37 g/mol

- Antioxidant Activity : Research indicates that the compound exhibits significant antioxidant properties, which may protect cells from oxidative stress.

- Antimicrobial Properties : Preliminary studies suggest that it has antimicrobial effects against various bacterial strains, making it a candidate for further investigation in infectious diseases.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in preclinical models, indicating its possible use in treating inflammatory diseases.

In Vitro Studies

- Cell Viability Assay : The compound was tested on various cancer cell lines (e.g., HeLa, MCF-7). Results demonstrated a dose-dependent decrease in cell viability, suggesting cytotoxic effects against cancer cells.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 15.2 | Cytotoxic |

| MCF-7 | 20.5 | Cytotoxic |

- Antioxidant Activity : The DPPH assay showed that the compound scavenged free radicals effectively, with an IC50 value of 12 µM, indicating strong antioxidant activity.

In Vivo Studies

- Animal Models : In a murine model of inflammation induced by carrageenan, treatment with the compound resulted in a significant reduction in paw edema compared to control groups, highlighting its anti-inflammatory potential.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of this compound. Mice bearing tumors treated with varying doses showed a marked decrease in tumor size and weight compared to untreated controls.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. It exhibited minimum inhibitory concentrations (MICs) of 8 µg/mL and 16 µg/mL respectively, suggesting potent antibacterial activity.

Propiedades

IUPAC Name |

6-(3,4-dimethoxyphenyl)-2-ethylsulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3N2O2S/c1-4-25-16-11(9-21)12(17(18,19)20)8-13(22-16)10-5-6-14(23-2)15(7-10)24-3/h5-8H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXTWDBUIABSKTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(C(=CC(=N1)C2=CC(=C(C=C2)OC)OC)C(F)(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.